molecular formula C8H15BrO3 B606383 Bromo-PEG1-CH2CO2tBu CAS No. 157759-50-7

Bromo-PEG1-CH2CO2tBu

Cat. No. B606383
M. Wt: 239.11
InChI Key: MXCPNUHKYMLSRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-PEG1-CH2CO2tBu is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

The synthesis of Bromo-PEG1-CH2CO2tBu involves the use of a bromide group and a t-butyl protected carboxyl group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Molecular Structure Analysis

The molecular formula of Bromo-PEG1-CH2CO2tBu is C8H15BrO3 . It has a molecular weight of 239.1 g/mol . The functional group of Bromo-PEG1-CH2CO2tBu is Bromide/CH2CO2-t-butyl ester .


Chemical Reactions Analysis

The bromide (Br) in Bromo-PEG1-CH2CO2tBu is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Physical And Chemical Properties Analysis

Bromo-PEG1-CH2CO2tBu has a molecular weight of 239.1 g/mol . It has a molecular formula of C8H15BrO3 . The compound is hydrophilic due to the PEG spacer, which increases its solubility in aqueous media .

Scientific Research Applications

Catalytic Efficiency and Recyclability

  • Quaternary Ammonium Bromide Functionalization : A study by Du, Wu, Liu, and He (2008) focused on the efficiency and recyclability of a quaternary ammonium bromide covalently bound to polyethylene glycol (PEG) as a catalyst. It was effective for the cycloaddition reaction of aziridines to CO2, showing high yield and excellent regioselectivity without the need for additional solvents or cocatalysts. This catalyst was also recyclable without significant loss of activity or selectivity (Du, Wu, Liu, & He, 2008).

PEGylation of Biological Macromolecules

  • Chemistry for Peptide and Protein PEGylation : Roberts, Bentley, and Harris (2002) reviewed the use of PEG in the covalent modification of biological macromolecules, focusing on peptides and proteins. They discussed the reasons for PEGylation, such as shielding antigenic and immunogenic epitopes, altering biodistribution, and preventing recognition and degradation by proteolytic enzymes. The paper highlights the incorporation of various PEG functional groups for attaching PEG to peptides or proteins (Roberts, Bentley, & Harris, 2002).

Liquid-Phase Synthesis Applications

  • 2-Methyl-2-Aryloxypropanoic Acid Derivatives : Huang et al. (2007) developed an efficient liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives on soluble polyethylene glycol (PEG), demonstrating good yields and high purity. This synthesis involved PEG-bound 2-bromo-2-methylpropanoate with phenoxides and subsequent cleavage from the PEG (Huang et al., 2007).

Water Dynamics in Biological and Industrial Applications

  • PEG as Macromolecular Crowder : Verma, Kundu, Ha, and Cho (2016) investigated the use of PEG as a macromolecular crowder to mimic the cellular environment in vitro. They explored how water structure and dynamics are affected in such a crowded environment, providing insights into the roles of PEG in biological and industrial applications (Verma, Kundu, Ha, & Cho, 2016).

Polymeric Prodrugs and Drug Delivery

  • Synthesis of Polymeric Prodrugs : Lee (2004) synthesized various poly(ethylene glycol) (PEG)-ibuprofen conjugates, demonstrating the use of PEG as a carrier in drug delivery systems. This study underscores the potential of PEG in designing prodrugs for improved therapeutic efficacy (Lee, 2004).

Imprinted Genes and Epigenetics

  • Imprinted PEG1/MEST Gene : Research by Li et al. (2002) and other studies have focused on PEG1 (or MEST), an imprinted gene with significance in embryonic growth, maternal behavior, and its potential role in human sperm physiology and fertilization. These studies explore the epigenetic mechanisms and implications of PEG1 in various biological processes (Li et al., 2002).

Environmental Applications

  • Green Synthesis Techniques : Jiang and Ragauskas (2006) demonstrated an environmentally friendly Suzuki reaction of aryl bromides in water using PEG-2000, highlighting PEG's role in facilitating green chemistry processes (Jiang & Ragauskas, 2006).

Future Directions

Bromo-PEG1-CH2CO2tBu is used for proteomics research . It is also used in the synthesis of various pharmaceutical and biotechnological products . The future directions of Bromo-PEG1-CH2CO2tBu could involve its use in the development of new drugs and therapeutic agents.

properties

IUPAC Name

tert-butyl 2-(2-bromoethoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BrO3/c1-8(2,3)12-7(10)6-11-5-4-9/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCPNUHKYMLSRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-PEG1-CH2CO2tBu

CAS RN

157759-50-7
Record name tert-butyl 2-(2-bromoethoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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